Product packaging for Pantethein(Cat. No.:CAS No. 496-65-1)

Pantethein

Cat. No.: B1680023
CAS No.: 496-65-1
M. Wt: 278.37 g/mol
InChI Key: ZNXZGRMVNNHPCA-UHFFFAOYSA-N
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Description

Pantetheine is the cysteamine amide analog of pantothenic acid (Vitamin B5) and the stable form of pantetheine . It is a fundamental component of coenzyme A (CoA), a crucial cofactor involved in the transport and metabolism of fatty acids to and from cells as well as to the mitochondria . The synthetic pathway from pantetheine to CoA is much shorter than that of pantothenic acid, making it a preferred substance for studying this metabolic pathway . A primary area of research for pantethine (the disulfide dimer form of pantetheine) is lipid metabolism. Clinical studies have shown it can significantly reduce serum triglyceride and total cholesterol levels, while increasing HDL-C (high-density lipoprotein cholesterol) . Its mechanism of action is attributed to the inhibition of cholesterol synthesis and the acceleration of fatty acid breakdown in the mitochondria . Pantetheine is also an intermediate in the catabolism of coenzyme A, a process involving enzymes like pantetheinase (Vanin-1), which hydrolyzes it into cysteamine and pantothenic acid . This relationship places pantetheine at the intersection of coenzyme A metabolism, oxidative stress, and inflammatory responses . Furthermore, due to its role in CoA, pantetheine is of significant interest in prebiotic chemistry research as a potential component of early life processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4S B1680023 Pantethein CAS No. 496-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXZGRMVNNHPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pantetheine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

496-65-1
Record name Pantetheine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic and Catabolic Pathways Involving Pantetheine

Catabolic Pathways of Pantetheine

Taurine (B1682933) Formation from Cysteamine (B1669678)

The catabolism of pantetheine releases cysteamine, which can be further metabolized to taurine through a specific enzymatic pathway. caldic.com This process represents a significant route for taurine biosynthesis in certain tissues and organisms. frontiersin.orgresearchgate.net

The initial and rate-limiting step in this pathway is the oxidation of cysteamine to hypotaurine (B1206854). uanl.mxuanl.mx This reaction is catalyzed by the enzyme cysteamine dioxygenase (ADO), also referred to as 2-aminoethanethiol dioxygenase. frontiersin.orguanl.mxresearchgate.net ADO is a non-heme iron enzyme that incorporates molecular oxygen to convert the thiol group of cysteamine into a sulfinic acid group, thereby forming hypotaurine. wikipedia.orgmdpi.com The activity of ADO is a key regulatory point in this pathway and can be influenced by the availability of its substrate, cysteamine. uanl.mxresearchgate.net For instance, studies in common carp (B13450389) have shown that ADO gene expression is upregulated by cysteamine. uanl.mx

The subsequent step involves the oxidation of hypotaurine to taurine. wikipedia.orgwikipedia.org While some research suggests this conversion can occur non-enzymatically or via auto-oxidation, other evidence points to the involvement of an enzyme, hypotaurine dehydrogenase. uanl.mxwikipedia.orgwikipedia.orgnih.gov However, this enzyme has not been fully purified or characterized. nih.gov The oxidation of hypotaurine to taurine can also be facilitated by various oxidizing agents, including reactive oxygen and nitrogen species. nih.gov Studies have also shown that this conversion can be stimulated by photochemically generated singlet oxygen. nih.gov

It's important to note that while endogenously produced cysteamine from pantetheine breakdown is a substrate for taurine synthesis, the metabolism of exogenously administered cysteamine may follow different routes and not significantly increase taurine levels in some tissues. touro.eduportlandpress.com

Interactive Data Table: Key Molecules in Taurine Formation from Cysteamine

MoleculeRoleEnzyme
Pantetheine PrecursorPantetheinase
Cysteamine SubstrateCysteamine dioxygenase (ADO)
Hypotaurine IntermediateHypotaurine dehydrogenase (putative)
Taurine End ProductN/A

Evolutionary and Prebiotic Significance of Pantetheine

Hypothesis of Pantetheine's Role in the Origin of Life

The central hypothesis regarding pantetheine's role in abiogenesis is that it was a pivotal molecule in the transition from simple prebiotic chemistry to structured protometabolic networks. thieme.de Its involvement in a vast number of enzyme reactions suggests it acted in this capacity early in life's development. nih.gov This idea challenges previous assumptions that the structural complexity of pantetheine meant it must have been a later invention of complex life. ucl.ac.uk Instead, recent findings support the view that pantetheine may have been present from the outset, potentially contributing to the very beginning of life on the planet. ucl.ac.uk

Researchers propose that pantetheine is a key molecule that could unite several leading conceptual models for the origins of life, including the "RNA World," "Peptide World," and "Thioester World" hypotheses. thieme.de Once formed, it is conceivable that pantetheine facilitated chemical reactions that led from simple precursors of proteins and RNA to the first living organisms, an event estimated to have occurred around 4 billion years ago. astrobiology.comscitechdaily.com The discovery of plausible prebiotic syntheses for pantetheine lends substantial circumstantial support to the theory that it and Coenzyme A were crucial components of the earliest metabolic systems. nih.gov

Prebiotic Synthesis Routes for Pantetheine and its Precursors

A significant breakthrough in origins-of-life research has been the demonstration of high-yielding and selective prebiotic syntheses of pantetheine in aqueous environments. kcl.ac.ukresearchgate.net For a long time, the failure of earlier studies to synthesize pantetheine effectively led to suggestions that it was absent at life's origin and that simpler thiols must have preceded it. astrobiology.comresearchgate.net However, recent studies have overturned this view.

Researchers have successfully created pantetheine in a laboratory setting under conditions mimicking those of early Earth. ucl.ac.ukastrobiology.comscitechdaily.com The synthesis was achieved in water at room temperature, using molecules derived from hydrogen cyanide, a compound thought to have been abundant on the primordial planet. astrobiology.comscitechdaily.com These reactions are driven by energy-rich molecules called aminonitriles, which are chemical relatives of amino acids. astrobiology.comscitechdaily.com This nitrile chemistry provides a plausible pathway not only for pantetheine but also for other key biological building blocks like peptides and nucleotides, suggesting that the fundamental molecules of biology are predisposed to form via these routes. ucl.ac.ukastrobiology.com This work indicates that water, sometimes considered too destructive for life to originate in, could have been a conducive environment for the synthesis of crucial molecules like pantetheine. astrobiology.comearth.com

One of the well-studied prebiotic synthesis routes involves the direct reaction of pantetheine's constituent parts. The components of Coenzyme A—beta-alanine, pantoyl lactone, and cysteamine (B1669678)—are all considered probable prebiotic compounds. nih.gov Research has demonstrated that the pantetheine moiety can be synthesized with yields of several percent by heating these three precursors together. nih.gov

This reaction proceeds under conditions plausible for the early Earth. For instance, these highly soluble components would have been preferentially concentrated in evaporating bodies of water, such as those at the margins of lagoons or on beaches. nih.gov The synthesis can occur at temperatures as low as 40°C, well within the range of temperatures expected in such prebiotic environments. nih.govscience.gov

PrecursorPlausibility on Early EarthRole in Pantetheine Synthesis
Pantoyl Lactone Considered a probable prebiotic compound. nih.govForms the pantoic acid portion of the molecule.
Beta-Alanine Considered a probable prebiotic compound. nih.govForms the central β-peptide backbone. thieme.de
Cysteamine Considered a probable prebiotic compound. nih.govProvides the terminal thiol (sulfhydryl) group.

The formation of the amide bond linking pantoic acid and beta-alanine, and the subsequent amide bond with cysteamine, is a critical step in pantetheine synthesis. Research confirms that these amide bonds can indeed form under mild, prebiotically plausible conditions. nih.gov Experiments have shown that the necessary linkages can be created by heating the precursors at temperatures as low as 40°C. nih.gov

Other studies have explored various mechanisms for non-enzymatic peptide bond formation that could have operated on the early Earth. These include the ester-amide exchange reaction, where ester bonds formed between hydroxy acids under dry-down conditions later react with amino acids to form more stable amide bonds. researchgate.net This process is facilitated by lowering activation entropies. researchgate.netrsc.org Another proposed route is oxidative acylation, which involves the use of thioacids and an oxidizing agent to form amide bonds efficiently in aqueous solution under mild conditions. nih.gov Such findings demonstrate that the chemical reactions required to assemble pantetheine did not require harsh conditions and were feasible on the primordial Earth. usm.edueppcgs.org

Thioester World Hypothesis and Coenzyme A's Primordial Functionality

The "Thioester World" hypothesis posits that thioesters—compounds with a high-energy thioester bond (R-C(=O)-S-R')—were central to a primordial metabolism that preceded the phosphate-based energy economy of modern cells, which relies on ATP. bu.edunih.govwikipedia.org In this scenario, thioesters like the Coenzyme A derivatives (e.g., Acetyl-CoA) would have served as the principal agents of acyl group activation and energy transfer. bu.eduwikipedia.org

Pantetheine is the functional core of Coenzyme A, providing the reactive thiol group that forms these crucial thioesters. thieme.de The role of Coenzyme A in activating amino acids and hydroxy acids for the synthesis of some peptide antibiotics is seen as a possible relic of this ancient chemistry. nih.gov This non-ribosomal peptide synthesis mechanism forms a basis for the proposal that a thioester-based metabolism could have preceded the RNA World. nih.gov

Genomic and biochemical studies lend support to this hypothesis, revealing that many enzymes involved in modern metabolism, particularly aminoacyl-tRNA synthetases (AARSs), show traces of an evolutionary origin linked to thioester chemistry and Coenzyme A metabolism. mdpi.com These findings suggest that ancestral versions of these enzymes may have facilitated non-coded, thioester-dependent peptide synthesis before the advent of the genetic code and ribosomes. nih.govmdpi.com The plausible prebiotic synthesis of pantetheine, combined with its central role in forming thioesters, strongly supports the idea that it was a key player in a thioester-based protometabolism, paving the way for the emergence of more complex biological systems. bu.edumdpi.com

Analytical Methodologies for Research on Pantetheine and Its Derivatives

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of pantetheine and related molecules, providing the means to separate them from complex matrices for accurate measurement.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantitative analysis of pantethine (B1678406), the stable disulfide form of pantetheine. nih.gov This technique offers a balance of sensitivity, specificity, and accessibility for routine analysis.

A stability-indicating LC-UV method has been developed and validated for the simultaneous determination of pantethine and its primary degradation product (PD1). nih.gov Such methods are essential for assessing the chemical stability of pantethine in pharmaceutical formulations. The chromatographic separation is typically achieved on a C18 reversed-phase column. researchgate.net The mobile phase often consists of an aqueous buffer (like potassium dihydrogen phosphate (B84403) adjusted to an acidic pH) and an organic modifier such as acetonitrile, run in either isocratic or gradient elution mode. researchgate.net Detection by UV absorbance is commonly set around 204-210 nm, where the amide bonds of the molecule absorb light. researchgate.net

The validation of these methods demonstrates their reliability. For instance, a developed HPLC-UV method showed excellent linearity over specific concentration ranges for pantethine and its degradation products. nih.govresearchgate.net Precision, a measure of the method's reproducibility, is typically evaluated at intra-day (within the same day) and inter-day (on different days) levels, with relative standard deviations (RSDs) generally falling below 2%. nih.govresearchgate.net

Table 1: Performance Characteristics of a Validated HPLC-UV Method for Pantethine and its Degradation Product

AnalyteLinearity RangeIntra-day Precision (RSD %)Inter-day Precision (RSD %)Average Recovery (%)
Pantethine (PAN)0.4–1.2 mg/mL0.4–1.20.7–1.4100.2
Degradation Product 1 (PD1)2.5–100 µg/mL0.4–1.20.7–1.499.9

Data sourced from a study on a stability-indicating LC-UV method. nih.gov

For higher sensitivity and structural confirmation, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This powerful technique is used for identifying unknown degradation products and for quantifying pantetheine and its metabolites at very low concentrations in complex biological matrices. nih.govphenomenex.com

In a forced degradation study, LC-MS/MS was instrumental in identifying three key degradation products of pantethine, designated as PD1, PD2, and POx, which form under hydrolytic, thermal, and oxidative stress conditions. nih.govresearchgate.net The structural elucidation is achieved by analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (product ions) generated within the mass spectrometer. nih.govjapsonline.com Electrospray ionization (ESI) is a common ionization source used for these types of molecules, often operated in positive ion mode. nih.govacs.org

Quantification is typically performed using multiple-reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. acs.org This approach provides excellent specificity and sensitivity. acs.org For example, in the analysis of related short-chain acyl-CoAs, a predominant MS/MS fragment observed corresponds to pantetheine (m/z 261), arising from the neutral loss of the acyl group and the adenosine (B11128) monophosphate moiety. acs.org LC-MS/MS methods have been developed for the quantitative analysis of pantothenic acid (a precursor to pantetheine) in various samples, demonstrating low detection limits and high accuracy. cmes.org

Table 2: Example LC-MS/MS Parameters for Pantetheine-Related Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Pantetheine[Varies]261ESI+
ADP[Varies]428ESI+
Adenine (B156593)[Varies]136ESI+
Pantothenic Acid220.0789.98ESI+

Data compiled from various LC-MS/MS studies. acs.org

Spectroscopic Characterization of Pantetheine-Related Compounds

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in pantetheine and its derivatives, which is essential for confirming identity and elucidating the structure of novel or degraded compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like pantetheine. scielo.org.zand.edu It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D ¹H NMR spectra provide information on the chemical environment of protons, their quantity (via integration), and their neighboring protons (via splitting patterns). phcogj.com For pantethine, characteristic signals can be observed for the methyl groups of the pantoic acid moiety, the various methylene (B1212753) groups, and the single proton on the chiral carbon. nih.gov

2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are used to correlate protons with their directly attached carbon atoms, greatly aiding in the assignment of complex spectra. researchgate.net Such techniques were used to characterize pantethine degradation products and to study the binding interaction of (R)-pantetheine with proteins by observing chemical shift perturbations upon binding. researchgate.netresearchgate.net

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for Pantethine in Water

Atom Position (in Pantetheine Moiety)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pantoic Acid - C(CH₃)₂0.87, 0.9221.57, 22.91
Pantoic Acid - CH(OH)3.9978.44
β-Alanine - CH₂C(O)2.5137.83
β-Alanine - CH₂NH3.5140.79
Cysteamine (B1669678) - CH₂NH3.5238.10
Cysteamine - CH₂S2.8338.91

Data sourced from the PubChem database for Pantethine (dimer form). nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For pantetheine and its derivatives, the FT-IR spectrum provides a characteristic fingerprint based on its vibrational modes. nih.gov

Key absorptions in the FT-IR spectrum of a pantetheine-containing molecule include a strong, broad band for O-H stretching (from the hydroxyl groups), sharp bands for N-H stretching (from the amide groups), and a very strong absorption for the C=O stretching of the amide functionalities (Amide I band). phcogj.com The C-H stretching of the aliphatic parts of the molecule is also clearly visible. phcogj.com FT-IR has been used in conjunction with other techniques like NMR and MS to characterize pantethine degradation products and related compounds like 2-Myristynoyl pantetheine. researchgate.netjournalijdr.comsemanticscholar.org

Table 4: Characteristic FT-IR Absorption Bands for Pantetheine-Related Structures

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500–3200O-H Stretch (broad)Hydroxyl (-OH)
3400–3250N-H StretchAmide (-NH)
2960–2850C-H StretchAliphatic (CH₃, CH₂)
1680–1630C=O Stretch (Amide I)Amide (-C(O)NH-)
1560–1530N-H Bend (Amide II)Amide (-C(O)NH-)

This table represents typical ranges for the specified functional groups.

Biochemical Assays for Enzymatic Activity Measurement

Biochemical assays are critical for studying the function of pantetheine in biological systems, particularly for measuring the activity of enzymes involved in its metabolism and its role in the biosynthesis of Coenzyme A (CoA).

Several enzymes interact directly with pantetheine or its phosphorylated form. Pantetheinase (also known as vanin) is an enzyme that hydrolyzes pantetheine into pantoic acid and cysteamine. usu.edu The activity of pantetheinase can be measured using a continuous spectrophotometric assay. nih.gov This assay utilizes a synthetic substrate, S-pantetheine-3-pyruvate, whose enzymatic hydrolysis leads to a product that cyclizes to form a compound with strong absorbance at 296 nm, allowing for continuous monitoring of the reaction rate. nih.gov

Another key enzyme is Pantetheine-phosphate adenylyltransferase (PPAT), which catalyzes a crucial step in the CoA biosynthetic pathway by converting 4'-phosphopantetheine (B1211885) and ATP into dephospho-CoA. ontosight.aicreative-enzymes.com PPAT activity can be determined using various methods, including coupled spectrophotometric assays. ontosight.aicreative-enzymes.com In a typical coupled assay, the production of pyrophosphate or the consumption of ATP is linked to another enzymatic reaction that results in a change in absorbance of a reporter molecule like NADH at 340 nm. creative-enzymes.com

Table 5: Examples of Biochemical Assays for Pantetheine-Related Enzymes

EnzymeFunctionAssay PrincipleSubstrate(s)Detection Method
PantetheinaseHydrolyzes pantetheineDirect spectrophotometricS-pantetheine-3-pyruvateAbsorbance at 296 nm
Pantetheine-phosphate adenylyltransferase (PPAT)Synthesizes dephospho-CoACoupled spectrophotometric4'-phosphopantetheine, ATPAbsorbance at 340 nm (NADH)
Pantothenate Kinase (PanK)Phosphorylates pantothenate/pantethineCoupled enzymatic assayPantethine, ATPVaries

Information compiled from multiple sources describing enzymatic assays. nih.govontosight.aicreative-enzymes.comnih.gov

Methods for Determining Pantothenate Kinase, Pantetheinase, and other Pathway Enzyme Activities

Pantothenate Kinase (PanK) Activity Assays Pantothenate kinase catalyzes the first and rate-limiting step in coenzyme A (CoA) biosynthesis, the phosphorylation of pantothenate to 4'-phosphopantothenate. asm.org Assays to measure its activity are crucial for studying CoA metabolism and related disorders.

Radiometric Assay : A common method involves the use of radiolabeled D-pantothenate, such as D-[1-14C]pantothenate. pnas.orgmdpi.com In this assay, enzyme extract is incubated with the radiolabeled substrate, ATP, and magnesium chloride in a buffered solution. pnas.orgmdpi.com The reaction is stopped, and the radioactive product, [14C]4'-phosphopantothenate, is separated from the unreacted substrate and quantified using scintillation counting. pnas.org This method is highly sensitive and directly measures the enzymatic product.

Coupled-Enzyme Spectrophotometric Assay : A non-radioactive alternative is a coupled-enzyme assay that measures ATP consumption. nih.gov The production of ADP during the PanK reaction is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase (PK/LDH) system. The oxidation of NADH by LDH is monitored as a decrease in absorbance at 340 nm, which is stoichiometric to the amount of ADP produced. nih.gov This continuous assay allows for real-time monitoring of enzyme kinetics. nih.gov

Pantetheinase (Vanin) Activity Assays Pantetheinase (also known as vanin) is a key enzyme that hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine. wikipedia.orgqmul.ac.ukmdpi.com The systematic name for this enzyme is (R)-pantetheine amidohydrolase. wikipedia.orgqmul.ac.uk Several methods exist to quantify its activity.

Fluorometric Assay : A sensitive method uses a synthetic substrate, such as pantothenate-7-amino-4-methylcoumarin. nih.gov The enzyme cleaves the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC appearance is monitored using a fluorimeter, providing a direct measure of the pantetheinase activity level. nih.gov

Spectrophotometric Assay : A continuous spectrophotometric assay can also be employed to measure pantetheinase activity. wikipedia.org This method relies on the change in absorbance that occurs upon the hydrolysis of pantetheine or its analogs.

Fluorescamine-Based Assay : This method quantifies the production of cysteamine, one of the products of pantetheine hydrolysis. plos.org Aliquots of the enzyme reaction are taken at different time points and mixed with trichloroacetic acid to stop the reaction. plos.org Fluorescamine is then added, which reacts with the primary amine of cysteamine to produce a fluorescent product, allowing for its quantification. plos.org

Electrochemical Sensing : A recent development involves an activity-based ratiometric electrochemical switch for the direct, real-time detection of pantetheinase activity in biological samples like blood and urine. acs.org This method offers a point-of-care-capable tool that requires minimal sample pretreatment. acs.org

The following table summarizes the key aspects of these enzyme assays.

EnzymeAssay TypePrincipleSubstrate(s)Detection Method
Pantothenate Kinase RadiometricMeasures formation of radiolabeled product. pnas.orgD-[14C]pantothenate, ATP. pnas.orgmdpi.comScintillation Counting. pnas.org
Coupled-EnzymeMeasures ATP consumption via NADH oxidation. nih.govPantothenate, ATP, PEP, NADH. nih.govSpectrophotometry (A340). nih.gov
Pantetheinase FluorometricMeasures release of a fluorescent reporter group. nih.govPantothenate-7-amino-4-methylcoumarin. nih.govFluorimetry. nih.gov
Fluorescamine-basedMeasures formation of the primary amine product. plos.orgPantetheine. plos.orgFluorimetry. plos.org
ElectrochemicalMeasures electrochemical signal change upon substrate cleavage. acs.orgSpecific electrochemical probe (e.g., VaninLP). acs.orgDifferential Pulse Voltammetry (DPV). acs.org

Microbiological Assays for Pantothenic Acid and Pantetheine Equivalents

Microbiological assays remain a practical and widely used method for the determination of pantothenic acid in various samples, including foodstuffs and biological fluids. rsc.org These assays leverage the fact that certain microorganisms require pantothenic acid for growth. exodocientifica.com.brbeijinglandbridge.com

Lactobacillus plantarum Assay and its Specificity Considerations

The most common microbiological assay for pantothenic acid utilizes the bacterium Lactobacillus plantarum (specifically strain ATCC 8014). rsc.orgexodocientifica.com.brbeijinglandbridge.com

Principle of the Assay The assay is based on the principle that the growth of Lactobacillus plantarum is directly proportional to the concentration of pantothenic acid in a specially formulated growth medium that contains all necessary nutrients except for pantothenic acid. exodocientifica.com.brbeijinglandbridge.com Samples containing an unknown amount of pantothenic acid are added to this medium, which is then inoculated with the bacterium. After an incubation period (typically 24-48 hours at 37°C), the bacterial growth is measured by turbidimetry using a spectrophotometer at a wavelength between 540 and 630 nm. eaglebio.comeaglebio.comlistarfish.it The pantothenic acid concentration in the sample is then determined by comparing the resulting turbidity to a standard curve generated with known concentrations of a pantothenic acid standard (e.g., calcium pantothenate). beijinglandbridge.comresearchgate.net

Specificity Considerations A crucial aspect of this assay is its specificity. Lactobacillus plantarum ATCC 8014 responds specifically to free pantothenic acid. rsc.org It does not utilize the bound forms of the vitamin, such as pantetheine, phosphopantetheine, or Coenzyme A. rsc.org This specificity is advantageous for determining free pantothenic acid. However, to measure the total pantothenic acid content or "pantetheine equivalents" in a sample, a pretreatment step is necessary to liberate pantothenic acid from its bound forms. rsc.org This is typically achieved through enzymatic hydrolysis.

The table below details the typical composition of the Pantothenate Assay Medium used for the Lactobacillus plantarum assay.

ComponentPurpose
Casein acid hydrolysate Source of amino acids. exodocientifica.com.br
Dextrose Carbohydrate/energy source. exodocientifica.com.br
Sodium acetate Buffering agent and carbon source. exodocientifica.com.br
L-Cystine, DL-Tryptophan Essential amino acids. exodocientifica.com.br
Adenine, Guanine, Uracil Purine and pyrimidine (B1678525) bases. exodocientifica.com.br
Thiamine, Riboflavin, Niacin, etc. Other required vitamins (excluding pantothenate). exodocientifica.com.br
Phosphate salts Buffering agents and source of phosphate. exodocientifica.com.br
Mineral salts (Mg, Na, Fe, Mn) Essential minerals/ions. exodocientifica.com.br

Stability Studies for Research Formulations and Analogs

Stability testing is a critical component of pharmaceutical research, providing information on the intrinsic stability of a molecule and helping to develop stable formulations. ijper.orgopenaccessjournals.com For pantetheine, which is relatively unstable, its disulfide form, pantethine, is often used in research and formulations due to its greater stability. researchgate.netnih.govsigmaaldrich.com

Forced Degradation Studies (Hydrolytic, Thermal, Oxidative Stresses)

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated storage to identify potential degradation products and pathways. openaccessjournals.com This information is essential for developing stability-indicating analytical methods. ijper.orgopenaccessjournals.com

A comprehensive forced degradation study on pantethine has been conducted to establish its chemical stability under various stress conditions. researchgate.netnih.govsigmaaldrich.com

Hydrolytic Stress : Degradation was studied under acidic, basic, and neutral conditions. The molecule was subjected to treatment with HCl, NaOH, and water at elevated temperatures.

Thermal Stress : The stability of pantethine was evaluated by exposing it to high temperatures, both in solid form and in solution.

Oxidative Stress : The compound was exposed to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.

These studies revealed that pantethine degrades under hydrolytic, thermal, and oxidative stresses, leading to the formation of several degradation products. researchgate.netnih.govsigmaaldrich.com

The following table summarizes the conditions applied in a forced degradation study of pantethine.

Stress ConditionReagent/ParameterConditions
Acid Hydrolysis 1 M HCl80°C for 24 hours
Base Hydrolysis 0.1 M NaOH80°C for 8 hours
Neutral Hydrolysis Water80°C for 24 hours
Oxidative 3% H₂O₂Room Temperature for 24 hours
Thermal (Solution) Aqueous Solution80°C for 24 hours
Thermal (Solid) Solid State105°C for 72 hours

Table adapted from data found in stability studies of pantethine. researchgate.netnih.gov

Evaluation of Degradation Products and Their Characterization

Following forced degradation, the resulting products must be identified and characterized. A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), is developed to separate the parent drug from all its degradation products. researchgate.netnih.gov

In the case of pantethine, a stability-indicating LC-UV method was developed and validated. researchgate.netnih.gov This method successfully separated pantethine from three identified degradation products, designated PD1, PD2, and POx. researchgate.netnih.gov

The characterization of these degradation products was achieved using hyphenated analytical techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This was the primary technique used to elucidate the structures of the degradation products by providing mass information and fragmentation patterns. researchgate.netnih.gov

PD1 was identified as the most significant degradation product arising from hydrolytic and thermal stress. researchgate.netnih.gov

PD2 and POx were other products formed under the various stress conditions. researchgate.netnih.gov

The development of a validated, stability-indicating LC-UV method allows for the accurate quantification of pantethine in the presence of its degradation products and any preservatives, which is crucial for quality control and stability assessment of research formulations. researchgate.netnih.gov The method demonstrated linearity, precision, and accuracy for pantethine and its primary degradation product, PD1. nih.gov

Synthesis and Biochemical Applications of Pantetheine Analogs and Derivatives in Research

Synthetic Strategies for Pantetheine and Phosphopantetheine

The synthesis of pantetheine and its phosphorylated form, 4'-phosphopantetheine (B1211885), is crucial for studying their roles as precursors to coenzyme A (CoA) and for developing analogs to probe and inhibit metabolic pathways. acs.orgoup.com Both chemo-enzymatic and modular synthetic approaches have been developed to access these molecules and their derivatives. acs.orgacs.org

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis offers an efficient and often more environmentally friendly route to pantetheine and its derivatives compared to purely chemical methods. These strategies combine chemical synthesis steps with enzymatic conversions, leveraging the high specificity of enzymes to achieve desired transformations.

A notable chemo-enzymatic approach begins with the chemical reduction of pantethine (B1678406), the disulfide form of pantetheine, to yield pantetheine. acs.orgacs.org This reduction can be achieved using traditional chemical reducing agents or through enzymatic means. One method employs a cascade reaction involving glutathione (B108866) reductase (GR) and phosphite (B83602) dehydrogenase (PTDH) to reduce pantethine. acs.orgacs.org The resulting pantetheine can then be enzymatically converted to coenzyme A in a one-pot reaction using a cascade of three enzymes: pantetheine kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK). acs.orgacs.org This enzymatic cascade phosphorylates pantetheine, adenylates the resulting 4'-phosphopantetheine, and finally phosphorylates the 3'-hydroxyl group of the adenosine (B11128) moiety to produce CoA. acs.orgacs.orgnih.gov

Researchers have also developed chemo-enzymatic methods to produce acyl-CoA substrates. nih.gov This involves the chemical synthesis of S-acylated pantetheine derivatives, which are then enzymatically converted to the corresponding acyl-CoAs using the same trio of enzymes (CoaA, CoaD, and CoaE in E. coli). nih.gov This approach allows for the generation of a wide variety of acyl-CoAs for use in biochemical studies. nih.gov

Modular Synthesis for Tailored Analogs

A modular or component-based synthesis strategy provides significant flexibility for creating a diverse range of pantetheine and phosphopantetheine analogs. acs.orgnih.govacs.org This approach dissects the pantetheine structure into three key modules: a cysteamine (B1669678) moiety (M1), a β-alanine residue (M2), and a pantoic acid unit (M3). acs.orgacs.org By synthesizing these modules separately and then coupling them together using standard peptide synthesis techniques, researchers can introduce modifications at any of the three positions. acs.orgacs.org

For instance, the cysteamine module can be altered to introduce different thiol-containing groups, the β-alanine can be replaced with other amino acids, and the pantoic acid portion can be derivatized. acs.orgacs.org This modularity allows for the creation of libraries of pantetheine analogs with tailored properties. acs.org A reported synthesis of pantetheine and 4'-phosphopantetheine using this modular approach involved a linear sequence of 9 and 10 steps, respectively. acs.orgacs.org The chiral pantoic acid module is typically derived from D-pantolactone. acs.orgacs.org This method has been successfully used to generate analogs with different amino acids in place of β-alanine. acs.org

This synthetic versatility is crucial for developing probes to study metabolic pathways, designing enzyme inhibitors, and investigating the substrate specificity of enzymes involved in CoA biosynthesis and utilization. acs.org

Design and Synthesis of Pantetheine Analogs for Investigating Metabolic Pathways

The design and synthesis of pantetheine analogs are instrumental in elucidating the intricacies of metabolic pathways, particularly the biosynthesis of coenzyme A. These synthetic molecules serve as valuable tools, acting as either substrates or inhibitors for the enzymes involved in these pathways, or as probes to study the function of carrier proteins.

Analogs as Substrates or Inhibitors for Coenzyme A Biosynthesis Enzymes (e.g., PanK, Pantothenate Synthetase)

Pantetheine analogs have been designed to target key enzymes in the CoA biosynthetic pathway, such as pantothenate kinase (PanK) and pantothenate synthetase. nih.govfrontiersin.org By modifying the structure of pantetheine, researchers can create molecules that either mimic the natural substrate and get processed by the enzymatic machinery or bind to the active site and inhibit the enzyme's function. researchgate.net

For example, pantothenamides, which are amide analogs of pantothenic acid, can act as substrates for PanK. researchgate.net Once phosphorylated, these analogs can be further metabolized by the subsequent enzymes in the CoA pathway, leading to the formation of CoA antimetabolites that can disrupt CoA-dependent processes. researchgate.net Some pantothenate analogs have been shown to inhibit the proliferation of the malaria parasite Plasmodium falciparum by targeting CoA biosynthesis. frontiersin.orgresearchgate.net

The flexibility of the CoA biosynthetic pathway allows for the incorporation of modified pantetheine analogs. For instance, a glycine-containing analog of pantetheine, GlyPan, was shown to rescue an E. coli mutant lacking pantothenate synthetase. nih.gov This demonstrated that the downstream enzymes of the CoA pathway could accept this modified analog and incorporate it into essential acyl carrier proteins. nih.gov

Enzyme TargetAnalog TypeEffectOrganism/System
Pantothenate Kinase (PanK)PantothenamidesSubstrate/InhibitorEscherichia coli, Plasmodium falciparum
Pantothenate SynthetaseGlycine-substituted pantetheine (GlyPan)Substrate (rescues mutant)Escherichia coli
Coenzyme A Biosynthesis PathwayPantothenate analogsInhibitionPlasmodium falciparum

Probes for Studying Acyl/Peptidyl Carrier Proteins

Pantetheine analogs are also designed as probes to investigate the structure and function of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). These carrier proteins play a central role in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, shuttling intermediates between different enzymatic domains. ukri.orgnih.gov

Fluorescently-labeled pantetheine analogs can be attached to ACPs to monitor their interactions with other proteins and to study the dynamics of the "chain-flipping" mechanism, where the growing acyl chain is sequestered within the ACP's hydrophobic core and then presented to the active site of a partner enzyme. portlandpress.comosti.gov Solvatochromic pantetheine probes, which change their fluorescence properties based on the polarity of their environment, have been particularly useful in visualizing this process. portlandpress.comosti.gov

Another approach involves creating "crypto-ACPs" by attaching pantetheine linkers with electrophilic "warheads" to the ACP. ukri.org These reactive probes can then form covalent bonds with nucleophilic residues on interacting proteins, allowing for the capture and structural characterization of transient protein-protein interactions. ukri.org This technique is being applied to study trans-acyl transferase polyketide synthase systems. ukri.org

Furthermore, pantetheine analogs with terminal alkynes have been chemoenzymatically installed onto holo-ACPs to study acyl chain sequestration using Raman spectroscopy. nih.gov These probes provide insights into the conformational changes of the ACP and its cargo. nih.gov

Probe TypeApplicationTechnique
Fluorescently-labeled pantetheineMonitoring protein interactions, chain-flipping mechanismFluorescence Spectroscopy, Single-molecule fluorescence
Solvatochromic pantetheineVisualizing chain-flipping mechanismFluorescence Spectroscopy
Pantetheine with electrophilic warheads ("crypto-ACPs")Capturing protein-protein interactionsX-ray crystallography, NMR, Mass Spectrometry
Alkyne-terminated pantetheineStudying acyl chain sequestrationRaman Spectroscopy

Investigation of Modified Pantetheine Structures and their Biological Relevance

The investigation of modified pantetheine structures has revealed significant insights into their biological relevance and potential as therapeutic agents. By systematically altering the chemical makeup of pantetheine, researchers can probe the stringency of metabolic pathways and develop analogs with improved biological activity and stability.

One area of focus has been the modification of the pantothenamide core structure. Pantothenamides, which are amide analogs of pantothenic acid, have shown promise as antibacterial and antiplasmodial agents. researchgate.netnih.gov However, their efficacy can be limited by degradation by the enzyme pantetheinase. nih.govresearchgate.net Studies have shown that even small modifications to the pantothenamide structure can counteract this degradation while still allowing the compounds to inhibit the growth of organisms like Plasmodium falciparum by targeting pantothenic acid utilization. nih.gov This highlights the potential for designing pantetheine-based drugs with enhanced stability and efficacy.

Another approach involves modifying the β-alanine moiety of pantetheine. researchgate.net By synthesizing pantetheine analogs with either one less or one more carbon atom in the β-alanine backbone, researchers have developed probes with improved metabolic labeling efficiency in mammalian cells. researchgate.net These modified probes can be used to profile protein 4'-phosphopantetheinylation, an essential post-translational modification. researchgate.net

The development of pantetheine-like chloromethyl ketone inactivators has also proven valuable for studying enzyme mechanisms. rcsb.org These modified structures can covalently bind to the active site of enzymes that utilize a pantetheinyl moiety, such as ThnT, a pantetheine hydrolase involved in antibiotic biosynthesis. rcsb.org Co-crystallization of these inactivators with their target enzymes allows for detailed structural analysis of the enzyme-substrate complex, providing insights into the catalytic mechanism. rcsb.org

Research into a glycine (B1666218) precursor of Coenzyme A, N-pantoylglycyl-2-aminoethanethiol (GlyPan), has demonstrated the flexibility of the CoA biosynthetic machinery in E. coli. nih.gov This analog, with a one-carbon deletion from the β-alanine portion of pantetheine, was able to rescue a mutant strain lacking a functional pantothenate synthetase and was incorporated into essential acyl carrier proteins. nih.gov This finding suggests that the cell can tolerate certain modifications to the pantetheine structure, opening up possibilities for creating orthogonal analogs for metabolic engineering and synthetic biology applications. nih.gov

Modification SiteAnalog TypeBiological Relevance/Application
Pantothenamide CoreModified pantothenamidesIncreased stability against pantetheinase degradation, antiplasmodial activity.
β-Alanine MoietyCarbon-varied pantetheine analogsImproved metabolic labeling probes for studying protein 4'-phosphopantetheinylation.
Thiol TerminusChloromethyl ketone inactivatorsCovalent inhibitors for studying enzyme mechanisms and structure.
β-Alanine MoietyGlycine-substituted pantetheine (GlyPan)Demonstrates metabolic flexibility, potential for orthogonal metabolic labeling.

Pantethine (Dimeric Disulfide Form of Pantetheine)

Pantethine is the dimeric, disulfide form of pantetheine. It is synthesized in the body from two molecules of pantothenic acid (vitamin B5) linked by cysteamine. alzdiscovery.org This conversion is a critical step in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. alzdiscovery.orgpatsnap.com Pantethine is considered a more metabolically active form of vitamin B5 because it is biochemically closer to CoA than pantothenic acid. altmedrev.com

In terms of its biochemical applications, pantethine is primarily recognized for its role in lipid metabolism. patsnap.comnih.gov It serves as a precursor for the synthesis of CoA, which is essential for the synthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and proteins. patsnap.com CoA facilitates the transfer of acyl groups, a fundamental process in the tricarboxylic acid (TCA) cycle and fatty acid metabolism. altmedrev.com

Research has shown that pantethine can influence lipid levels by modulating the activity of key enzymes. It is thought to inhibit acetyl-CoA carboxylase and HMG-CoA reductase, which are involved in fatty acid and cholesterol synthesis, respectively. patsnap.comnih.gov Furthermore, pantethine may enhance the activity of lipoprotein lipase, an enzyme that breaks down triglycerides. patsnap.com Clinical studies have investigated the effects of pantethine on various lipid parameters.

Table 1: Summary of Selected Research Findings on the Biochemical Applications of Pantethine

Study FocusKey FindingsReference
Lipid MetabolismPantethine administration has been shown to favorably impact a variety of lipid risk factors in individuals with hypercholesterolemia. altmedrev.com
Cholesterol RegulationIn a study of individuals with low to moderate cardiovascular risk, pantethine supplementation was associated with a significant decrease in total and LDL cholesterol. nih.gov
Triglyceride LevelsPantethine has been observed to significantly reduce triglyceride levels. alzdiscovery.org alzdiscovery.org
Coenzyme A PrecursorAs a stable disulfide form of pantetheine, it is a direct precursor to Coenzyme A, which is a critical cofactor in over 70 enzymatic pathways. altmedrev.comnih.gov
Fatty Acid Synthase InhibitionPantethine has been shown to inhibit fatty acid synthase (FAS), an enzyme complex often overexpressed in certain cancer cells. alzdiscovery.org

Pantetheine Trisulfide and Other Supersulfur Compounds

Recent research has explored the synthesis and properties of pantetheine analogs containing more than two sulfur atoms, known as polysulfides or supersulfur compounds. Among these, pantetheine trisulfide has garnered attention for its unique characteristics.

A method for the synthesis of pantetheine trisulfide has been described, yielding a compound with both thermal stability and water solubility. researchgate.netpatsnap.comx-mol.net This is notable as many supersulfur compounds lack these properties. However, the hygroscopic and deliquescent nature of pantetheine trisulfide can promote its hydrolysis, a limitation that has been addressed by creating powdered composites with silica (B1680970) gel or lactose (B1674315). researchgate.netpatsnap.com

The biochemical applications of pantetheine trisulfide are an emerging area of investigation. In vitro studies have demonstrated that, similar to other polysulfides like glutathione trisulfide (GSSSG), pantetheine trisulfide can increase intracellular levels of sulfane sulfur. researchgate.net Sulfane sulfur species are believed to play a role in cellular signaling and antioxidant defense. In a model of oxygen and glucose deprivation/reoxygenation in murine primary cortical neurons, pantetheine trisulfide was shown to improve cell viability. researchgate.net

Table 2: Properties and In Vitro Research Findings of Pantetheine Trisulfide

Property / FindingDescriptionReference
Synthesis A procedure for the synthesis of pantetheine trisulfide has been established. researchgate.netpatsnap.com
Physical Properties It is the first supersulfur compound identified to be both thermally stable and water-soluble. researchgate.netpatsnap.comx-mol.net
Limitations The compound is hygroscopic and deliquescent, which can lead to hydrolysis. researchgate.netpatsnap.com
Formulation Powdered composites with silica gel or lactose have been developed to overcome its instability due to moisture absorption. researchgate.netpatsnap.com
Biochemical Effect In vitro studies show it increases intracellular sulfane sulfur levels in murine primary cortical neurons. researchgate.net
Cell Viability It has been shown to improve cell viability in an in vitro model of oxygen and glucose deprivation/reoxygenation. researchgate.net

Structure-Activity Relationship Studies for Pantetheine Derivatives

The investigation of structure-activity relationships (SAR) for pantetheine derivatives has been a key area of research, particularly for the development of novel antimicrobial agents. researchgate.netresearchgate.net These studies involve the synthesis of various analogs with modifications to different parts of the pantetheine molecule and assessing how these changes affect their biological activity.

One focus of SAR studies has been to create pantetheine analogs that are resistant to degradation by pantetheinases, enzymes present in human serum that can inactivate pantetheine-based drugs. researchgate.net Modifications have been made to the β-alanine moiety, the pantoyl portion, and the terminal N-substituent. researchgate.net For example, α-methylation of the β-alanine moiety has been shown to increase the stability of pantothenamides (PanAms), a class of pantetheine derivatives, in serum. researchgate.net

Another approach has involved replacing the labile amide bond with more stable structures, such as a triazole ring. researchgate.net These studies have provided valuable insights into the structural requirements for potent biological activity. For instance, it has been observed that for antiplasmodial activity, a 1,4-substitution on the triazole ring and a one-carbon linker between the pantoyl group and the triazole are optimal. researchgate.net

Kinetic studies with these derivatives have helped to elucidate their mechanism of action, confirming that they often target the Coenzyme A biosynthesis or utilization pathways. researchgate.net The development of bioorthogonal pantetheine analogs has also enabled in vivo protein labeling, providing tools to study carrier proteins and their roles in natural product biosynthesis. nih.govscilit.com

Table 3: Structure-Activity Relationship Insights for Pantetheine Derivatives

Structural ModificationEffect on Activity/PropertyResearch FocusReference
α-Methylation of β-alanine Increased stability against serum pantetheinases.Development of stable antiplasmodial agents. researchgate.net
Replacement of amide with triazole Imparted stability towards pantetheinases and improved antiplasmodial activity.Development of stable antiplasmodial agents. researchgate.net
Variations in N-substituent Altered antibacterial activity against sensitive and resistant Staphylococcus aureus.Discovery of novel antibacterial agents. researchgate.net
Modification of the pantoyl portion Introduction of an ω-methyl group to create N-substituted pantothenamides with antibacterial activity.Synthesis of pantothenic acid and CoA derivatives. researchgate.net
Bioorthogonal reporters Allowed for specific in vivo targeting and labeling of carrier proteins.In vivo protein modification and proteomics. nih.govscilit.com

Future Directions in Pantetheine Research

Elucidation of Undiscovered Biochemical Mechanisms

While pantetheine is recognized as a key intermediate in the production of coenzyme A, its direct biochemical mechanisms and broader cellular impacts are still being fully elucidated. Future research aims to uncover these less understood aspects. For instance, pantetheine is metabolized into pantothenic acid and cysteamine (B1669678). The subsequent role of cysteamine, particularly its potential to bind and inactivate sulfur-containing amino acids in liver enzymes involved in cholesterol and triglyceride production, warrants further investigation. wikipedia.org Moreover, pantethine (B1678406), the dimeric form of pantetheine, has been observed to increase levels of glutathione (B108866), a potent antioxidant, suggesting a direct role in protecting cells from oxidative stress. patsnap.com Further studies are needed to precisely define the mechanisms by which pantetheine and its derivatives influence antioxidant pathways and their implications for cellular protection.

Another significant area of focus is protein 4'-phosphopantetheinylation, an essential post-translational modification (PTM) in both prokaryotes and eukaryotes. researchgate.netresearchgate.net While five protein substrates for this PTM have been identified in mammalian cells, their functions span fatty acid biosynthesis and folate metabolism. researchgate.net Future research will concentrate on identifying additional 4'-phosphopantetheinylation sites on proteins and clarifying their functional consequences, which could reveal new regulatory networks and therapeutic targets. researchgate.netresearchgate.net

Exploration of Novel Metabolic Roles and Regulatory Networks

The ubiquitous nature of CoA, formed from pantetheine, underscores its involvement in a vast array of metabolic processes, including the synthesis and oxidation of fatty acids, and the operation of the citric acid cycle. wikipedia.orgnih.gov Despite this, the precise regulatory networks governing CoA levels in different cellular compartments and their implications in various pathologies remain incompletely understood. mdpi.com Research is ongoing to delineate the importance of CoA concentration within specific cellular environments and its role in conditions such as neurodegenerative diseases, cancer, and myopathies. mdpi.com

Recent discoveries have highlighted novel metabolic roles for pantetheine-dependent salvage pathways for CoA synthesis, particularly in microorganisms like Bacillus subtilis. researchgate.netasm.org These pathways, which can become active even in the absence of de novo pantothenate biosynthesis, demonstrate the metabolic plasticity and the potential for "underground metabolism" to give rise to new metabolic routes. researchgate.netasm.org Further exploration of these alternative pathways in various biological systems could reveal new insights into metabolic adaptation and resilience.

Furthermore, studies on pantethine have revealed its immunomodulatory effects, particularly in the context of autoimmune neuroinflammation. nih.gov Research indicates that pantethine can remodel the intracellular metabolic profile of autoreactive T cells, impacting lipid and amino acid/peptide levels, and thereby reducing their pathogenic potential. nih.gov Future investigations will delve deeper into how pantethine influences immune cell metabolism and the underlying mechanisms responsible for its immunomodulatory properties, potentially leading to novel therapeutic strategies for autoimmune diseases. nih.gov

Advanced Analytical Techniques for Comprehensive Metabolomics

The complexity of the metabolome, coupled with the diverse chemical properties of metabolites, presents significant analytical challenges in comprehensively studying pantetheine and its related compounds. rsc.org Future directions in this area involve the continued development and integration of advanced analytical techniques to achieve more sensitive, accurate, and comprehensive metabolomic profiling.

Key analytical platforms, such as Gas Chromatography coupled to Mass Spectrometry (GC-MS/MS), Ultra-Performance Liquid Chromatography coupled to Mass Spectrometry (UPLC-MS), Capillary Electrophoresis coupled to Mass Spectrometry (CE-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are continuously being refined. rsc.orgsysrevpharm.orgfuturelearn.com These techniques enable the separation, detection, characterization, and quantification of metabolites. rsc.org The challenge lies in identifying and characterizing unknown metabolites and obtaining detailed structural insights, which is being addressed by combining retention time analysis, exact mass measurements, and UV spectral data. researchgate.net

The future will see an increased reliance on integrated analytical platforms, as no single technique can detect all metabolites in a biological sample. rsc.org The combined use of these modern instrumental approaches is crucial for increasing the coverage of detected metabolites and providing a more holistic view of the metabolome, thereby accelerating the integration of metabolomics into systems biology research. rsc.org

Development of Research Tools Based on Pantetheine Analogs

The creation of novel research tools based on pantetheine analogs is a critical area for advancing the understanding of its biological functions and for potential therapeutic applications. Efforts are focused on designing and synthesizing pantetheine analogs that can serve as chemical probes for specific biological investigations.

For instance, bioorthogonal pantetheine analogs have been developed for in vivo protein modification and site-specific labeling of carrier proteins. nih.govscilit.com These tools allow for the visualization and isolation of carrier proteins without the need for traditional antibody techniques, paving the way for new approaches in chemical biology and natural product proteomics. nih.govscilit.com Research continues to optimize these analogs by studying structure-activity relationships to pinpoint optimal linkers, dyes, and bioorthogonal reporters for specific labeling applications. nih.gov

Furthermore, computational tools are being developed to facilitate the study of pantetheine-containing ligands (PCLs). The development of the first-generation Pantetheine Force Field (PFF) library, compatible with existing force fields, enables in silico molecular modeling studies of systems containing PCLs. escholarship.org This computational advancement is expected to aid significantly in protein engineering and drug discovery efforts by allowing researchers to predict and understand the interactions of pantetheine and its derivatives at a molecular level. escholarship.org Beyond these, pantothenic acid and pantetheine analogs are also being explored for their potential as antimicrobial agents by inhibiting bacterial utilization of pantothenic acid, validating CoA biosynthesis as a target for drug discovery. oup.com

Q & A

Q. What experimental models are most suitable for studying pantetheine’s role in cellular metabolism?

Methodological Guidance:

  • In vitro systems : Use cell lines (e.g., HEK293, HepG2) to assess pantetheine’s impact on coenzyme A (CoA) biosynthesis via enzymatic assays (e.g., phosphopantetheine adenylyltransferase activity) .
  • In vivo models : Employ knockout mice (e.g., Pank2−/−) to study pantetheine’s role in mitochondrial dysfunction and redox balance. Ensure proper controls (e.g., wild-type littermates) and measure biomarkers like glutathione levels .
  • Microbial systems : Utilize E. coli or S. cerevisiae for genetic manipulation of pantetheine-related pathways (e.g., coaA mutants) to analyze metabolic rescue .

Q. How can pantetheine be quantified in biological samples with high specificity?

Methodological Guidance:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and use deuterated pantetheine as an internal standard to minimize matrix effects .
  • Enzymatic assays : Couple pantetheine kinase (PanK) reactions with NADH-dependent detection systems, ensuring calibration against purified standards .
  • Validation : Cross-validate results with orthogonal methods (e.g., NMR for structural confirmation) to address potential interference from thiol-containing metabolites .

Q. What are the key biochemical pathways involving pantetheine, and how can their dynamics be experimentally perturbed?

Methodological Guidance:

  • Pathway inhibition : Use small-molecule inhibitors (e.g., pantothenamides) to block PanK or pantetheine phosphatase, followed by metabolomic profiling (GC-MS or LC-MS) to track CoA pool changes .
  • Isotopic tracing : Apply 13C^{13}\text{C}-labeled pantothenate to trace pantetheine incorporation into CoA and acyl carrier proteins (ACPs) in cultured cells .

Advanced Research Questions

Q. How do structural modifications of pantetheine influence its interaction with CoA-dependent enzymes?

Methodological Guidance:

  • Molecular docking simulations : Use software like AutoDock Vina to model pantetheine analogs (e.g., alkyl-chain variants) binding to PanK or ACP synthase. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements (KDK_D) .
  • Enzyme kinetics : Perform Michaelis-Menten assays with synthetic pantetheine analogs to compare KmK_m and VmaxV_{max} values, identifying substituents that enhance catalytic efficiency .

Q. What mechanisms underlie conflicting reports on pantetheine’s antiplatelet effects across different experimental systems?

Methodological Guidance:

  • Controlled variable analysis : Standardize platelet isolation protocols (e.g., anticoagulant type, centrifugation speed) to minimize activation artifacts. Compare pantetheine’s dose-response in human vs. rodent platelets under identical shear stress conditions .
  • Redox state modulation : Pre-treat platelets with antioxidants (e.g., N-acetylcysteine) or pro-oxidants (e.g., H2_2O2_2) to assess how pantetheine’s effects depend on cellular redox status .

Q. How can pantetheine’s role in microbial resistance be dissected from host-pathogen interactions in co-culture systems?

Methodological Guidance:

  • Dual-transcriptomics : Perform RNA-seq on both host cells (e.g., macrophages) and intracellular pathogens (e.g., Mycobacterium tuberculosis) exposed to pantetheine, identifying differentially expressed genes in CoA biosynthesis pathways .
  • Conditional knockout models : Use CRISPR-Cas9 to delete pantetheine-related genes (e.g., coaBC) in pathogens and assess viability in pantetheine-supplemented media .

Data Contradiction and Synthesis

Q. How should researchers reconcile discrepancies in pantetheine’s reported efficacy in neurodegenerative disease models?

Methodological Guidance:

  • Meta-analysis framework : Apply PRISMA guidelines to aggregate preclinical studies, stratifying outcomes by model (e.g., Drosophila vs. murine), pantetheine dosage, and disease stage. Use random-effects models to quantify heterogeneity (I2^2 statistic) .
  • Mechanistic deconvolution : Prioritize studies with integrated omics data (e.g., proteomics of mitochondrial fractions) to distinguish pantetheine’s direct effects from secondary metabolic adaptations .

Experimental Design Tables

Research Objective Key Variables Recommended Controls
Quantifying pantetheine in plasmaLC-MS column type, anticoagulantSpiked recovery samples, N=5
Assessing antiplatelet activityShear rate, donor health statusVehicle (saline), aspirin positive control
Microbial CoA biosynthesis inhibitionPathogen strain, growth mediumΔcoaA mutants, pantothenate-free media

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.